1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea 1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
Brand Name: Vulcanchem
CAS No.: 2320663-28-1
VCID: VC5044351
InChI: InChI=1S/C12H20N2OS/c1-9(2)14-11(15)13-8-12(3,4)10-5-6-16-7-10/h5-7,9H,8H2,1-4H3,(H2,13,14,15)
SMILES: CC(C)NC(=O)NCC(C)(C)C1=CSC=C1
Molecular Formula: C12H20N2OS
Molecular Weight: 240.37

1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

CAS No.: 2320663-28-1

Cat. No.: VC5044351

Molecular Formula: C12H20N2OS

Molecular Weight: 240.37

* For research use only. Not for human or veterinary use.

1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea - 2320663-28-1

Specification

CAS No. 2320663-28-1
Molecular Formula C12H20N2OS
Molecular Weight 240.37
IUPAC Name 1-(2-methyl-2-thiophen-3-ylpropyl)-3-propan-2-ylurea
Standard InChI InChI=1S/C12H20N2OS/c1-9(2)14-11(15)13-8-12(3,4)10-5-6-16-7-10/h5-7,9H,8H2,1-4H3,(H2,13,14,15)
Standard InChI Key ILLDYOBWNXGVOE-UHFFFAOYSA-N
SMILES CC(C)NC(=O)NCC(C)(C)C1=CSC=C1

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea features a urea functional group (-NH-C(=O)-NH-) bridging two substituents: an isopropyl group (-CH(CH3_3)2_2) and a 2-methyl-2-(thiophen-3-yl)propyl moiety. The thiophene ring, a five-membered aromatic system containing sulfur, contributes to the molecule’s electronic profile and potential for π-π interactions. The branched alkyl chains (isopropyl and methyl groups) introduce steric bulk, which may influence solubility and target binding .

Spectroscopic Data

While direct spectroscopic data for this compound are sparse, analogous urea derivatives exhibit characteristic IR absorptions for N-H stretches (≈3300 cm1^{-1}) and carbonyl (C=O) vibrations near 1650–1700 cm1^{-1} . 1^1H NMR of similar compounds reveals signals for alkyl protons (δ 1.0–2.5 ppm), aromatic thiophene protons (δ 6.8–7.5 ppm), and urea NH groups (δ 5.5–8.0 ppm) .

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves a multi-step sequence:

  • Thiophene Ring Formation: Heterocyclization reactions, such as the Gewald synthesis, assemble the thiophene core .

  • Alkylation: Introduction of the 2-methylpropyl group via nucleophilic substitution or Friedel-Crafts alkylation.

  • Urea Formation: Reaction of an isopropylamine with a carbamate or phosgene derivative under reflux in polar solvents (e.g., dimethylformamide) .

Reaction Conditions

Key steps often require anhydrous conditions and temperatures of 80–120°C. For example, urea bond formation may involve refluxing in dichloromethane with triethylamine as a base. Yields for analogous syntheses range from 40–70%, depending on purification methods .

Physicochemical Properties

PropertyValue (Estimated)Source Compound Reference
Melting Point150–160°C
Boiling Point210–220°C
Density1.1–1.2 g/cm³
LogP (Partition Coefficient)2.5–3.0

The LogP value indicates moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility .

Biological Activity and Mechanistic Insights

Anti-Inflammatory and Analgesic Effects

Studies on analogous thienopyrimidine-urea hybrids demonstrate significant anti-inflammatory activity (ED50_{50} = 25–50 mg/kg) and reduced ulcerogenicity compared to nonsteroidal anti-inflammatory drugs (NSAIDs) . The isopropyl group may enhance metabolic stability, prolonging therapeutic effects.

Applications in Medicinal Chemistry

Drug Design Considerations

The compound’s structure aligns with features of kinase inhibitors and GPCR modulators. For example:

  • Kinase Inhibition: Urea groups often coordinate with ATP-binding sites, while thiophenes contribute to aromatic stacking .

  • Antimicrobial Activity: Thiourea analogs exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus, suggesting potential for structural optimization .

Comparison with Structural Analogues

Thiourea Derivatives

Replacing the urea oxygen with sulfur (yielding thiourea) increases polarity and hydrogen-bonding capacity. For instance, 1-isopropyl-3-(2-methyl-2-propanyl)thiourea (CAS 52599-24-3) shows a higher boiling point (215.3°C) and altered biological selectivity .

Fluorinated Ureas

The difluorophenyl variant (1-(2,6-difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, CID 132450859) demonstrates enhanced electron-withdrawing effects, potentially improving target affinity .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields .

  • In Silico Modeling: Molecular docking studies to predict interactions with COX-2 or Janus kinases.

  • Toxicological Profiling: Assess acute toxicity in rodent models to establish safety margins.

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